1-Naphthalenesulfonic acid, 8-hydroxy-
Overview
Description
1-Naphthalenesulfonic acid, 8-hydroxy- is a useful research compound. Its molecular formula is C10H8O4S and its molecular weight is 224.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthalenesulfonic acid, 8-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Naphthalenesulfonic acid, 8-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 8-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Naphthol-8-sulfonic acid, also known as 8-hydroxynaphthalene-1-sulfonic acid, is a complex organic compound It’s known that naphthalene derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that sulfonic acid derivatives can form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
1-Naphthol-8-sulfonic acid may be involved in various biochemical pathways. For instance, it’s known that naphthalene and its derivatives can be metabolized by cytochrome P450 enzymes . In the case of naphthalene degradation, the genes are arranged as two inducible regulatory units, “operons”: nah (“upper pathway,” naphthalene to salicylate) and sal (“lower pathway,” salicylate to central carbon pathway via catechol) .
Pharmacokinetics
The compound’s sulfonic acid group could potentially affect its bioavailability, as sulfonic acids are highly polar and can form strong hydrogen bonds .
Result of Action
It’s known that naphthalene derivatives can have various biological effects, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 1-Naphthol-8-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment could potentially affect the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
8-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBZGGKAUXTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059449 | |
Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-22-6 | |
Record name | 1-Naphthol-8-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthol-8-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthol-8-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxynaphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How effective is the iron-carbon micro-electrolysis technology in removing 1-Naphthol-8-sulfonic acid from simulated wastewater?
A: Research suggests that the iron-carbon micro-electrolysis technology shows promise in treating wastewater contaminated with 1-Naphthol-8-sulfonic acid. Under optimized conditions, including a pH of 2.0, iron particle size of 0.90 mm, an iron to carbon quality ratio of 5:1, and a reaction time of 120 minutes, the removal rate of 1-Naphthol-8-sulfonic acid can reach 73.4% []. This highlights the potential of this technology for industrial wastewater treatment.
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